![molecular formula C16H16N4OS2 B2589277 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034304-01-1](/img/structure/B2589277.png)
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Scientific Research Applications
- Examples include anti-epileptic, anti-tumor, antimicrobial, anti-viral, and antidepressant properties .
- The compound’s cytotoxic effects have been evaluated on leukemia cell lines (K562, Jurkat, MT-2) and HeLa human cervical carcinoma cells .
Functional Molecular Materials
Biological Activity
Cytotoxic Effects
Anti-Inflammatory Potential
Antimicrobial Agents
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly impact the effectiveness and stability of a compound .
properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-16(14-9-11-3-1-2-4-13(11)22-14)18-12-5-7-20(8-6-12)15-10-17-23-19-15/h1-4,9-10,12H,5-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAXXBFZQSYMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3S2)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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